molecular formula C9H12BrNS B3034198 2-(3-Bromo-benzylsulfanyl)-ethylamine CAS No. 143627-47-8

2-(3-Bromo-benzylsulfanyl)-ethylamine

Cat. No.: B3034198
CAS No.: 143627-47-8
M. Wt: 246.17 g/mol
InChI Key: DREYSFLGDTXWSA-UHFFFAOYSA-N
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Description

2-(3-Bromo-benzylsulfanyl)-ethylamine, also known as bromobenzylsulfanyl ethylamine, is a derivative of sulfanyl ethylamine and is widely used in the scientific research community. Bromobenzylsulfanyl ethylamine is a useful compound for a variety of experiments, including those involving biochemical and physiological effects. It is also used in the synthesis of a variety of compounds.

Scientific Research Applications

Synthesis of Bioactive Compounds

2-(3-Bromo-benzylsulfanyl)-ethylamine has been utilized in the synthesis of various bioactive compounds. For instance, a study by Porcu et al. (2018) developed a protocol for constructing 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines from bis[(trimethylsilyl)oxy]cyclobutene. This strategy was applied to synthesize a series of 5-HT serotonin receptor agonists, demonstrating its potential in the synthesis of bioactive compounds and natural products (Porcu et al., 2018).

Crystal Structure Analysis

The crystal structure of compounds related to this compound has been analyzed in various studies. Choi et al. (2009) prepared a compound, C11H9BrO3S, by alkaline hydrolysis of ethyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate and analyzed its crystal structure, revealing intermolecular hydrogen bonds and weak C—H⋯π interactions (Choi et al., 2009).

Antibacterial Activity

In the realm of antibacterial research, Patrick-Armand et al. (2021) synthesized new N-alkyl-2-benzylsulfanyl-pyrimidines and evaluated their concentration influences on multidrug resistant bacteria growth. The novel series were compounds derived from 1-ethyl or 1-benzyl-2-benzylsulfanyl-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylates, indicating potential antibacterial properties (Patrick-Armand et al., 2021).

Drug Design Applications

The compound's potential in drug design is highlighted in a study by Ni Guo (2001), which explored the use of artificial neural networks in intelligent drug design. The study trained a backpropagation artificial neural network with structural parameters and biological activities of N, N dimethyl 2 bromo(substituted phenyl) ethylamines, suggesting the use of such compounds in intelligent drug design (Ni Guo, 2001).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially interact with biological systems through the amine group, but this is purely speculative without more information .

Future Directions

The potential applications and future directions for this compound are not clear without more context. It could potentially be used in the synthesis of other complex organic compounds .

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREYSFLGDTXWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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